2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that contains a pyridine ring substituted with a chloro group and an oxadiazole ring
Preparation Methods
The synthesis of 2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the following steps:
Chemical Reactions Analysis
2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine undergoes several types of chemical reactions:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Research: The compound is used as a probe in biological research to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of the oxadiazole ring, leading to different chemical and biological properties.
2-Chloro-5-(4-fluorophenyl)pyridine-3-carbaldehyde: This compound has a carbaldehyde group instead of the oxadiazole ring, which affects its reactivity and applications.
2-Chloro-5-(chloromethyl)pyridine: This compound has a chloromethyl group, which makes it more reactive in substitution reactions compared to the oxadiazole derivative.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN3O/c14-11-6-3-9(7-16-11)13-17-12(18-19-13)8-1-4-10(15)5-2-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHGOGBQYWKECT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CN=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.